cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451352
InChI: InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1
SMILES: C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC13451352

Molecular Formula: C15H17IO3

Molecular Weight: 372.20 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C15H17IO3
Molecular Weight 372.20 g/mol
IUPAC Name (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1
Standard InChI Key BRTJQTYCGVEPNG-CMPLNLGQSA-N
Isomeric SMILES C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Stereochemistry

The compound features a cyclohexane ring with two key substituents: a carboxylic acid group at position 1 and a 2-(4-iodophenyl)-2-oxoethyl group at position 3. The cis-configuration ensures both substituents occupy the same plane, influencing molecular interactions . The IUPAC name, (1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its stereochemical specificity .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₁₅H₁₇IO₃
Molecular Weight372.20 g/mol
XLogP33.7
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (COOH, ketone)
Rotatable Bonds4

Spectroscopic and Computational Data

  • SMILES: C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I .

  • InChIKey: BRTJQTYCGVEPNG-CMPLNLGQSA-N , confirming stereochemical uniqueness.

  • Topological Polar Surface Area: 54.4 Ų, indicating moderate polarity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via decarboxylative halogenation or Friedel-Crafts acylation:

  • Halogenation: Silver salts of precursor carboxylic acids react with iodine under controlled conditions, as detailed in decarboxylative protocols .

  • Acylation: Cyclohexanecarboxylic acid derivatives undergo ketone introduction via electrophilic aromatic substitution .

Table 2: Optimized Synthesis Conditions

MethodReagentsYieldPuritySource
Decarboxylative IodinationAgNO₃, I₂, CCl₄58–72%>95%
Friedel-Crafts AcylationAlCl₃, 4-iodoacetophenone65%90%

Reactivity Profile

  • Carboxylic Acid: Forms salts, esters, and amides.

  • Ketone: Participates in nucleophilic additions (e.g., Grignard reactions) .

  • Iodophenyl Group: Susceptible to Suzuki-Miyaura coupling for bioconjugation .

Physicochemical Properties

Thermodynamic Parameters

  • Density: 1.565 g/cm³ .

  • Melting Point: 115–118°C (analogous chlorophenyl derivative) .

  • Boiling Point: 489.7°C (predicted) .

  • pKa: 4.67, typical for carboxylic acids .

Solubility and Lipophilicity

  • LogP: 3.7, indicating high lipophilicity suitable for membrane penetration .

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and DMF .

CompoundTargetIC₅₀/EC₅₀Source
cis-3-[2-(4-Iodophenyl)-...COX-22.1 µM
cis-3-[2-(4-Chlorophenyl)-...COX-25.3 µM
cis-3-[2-(4-Fluorophenyl)-...GPCR12 µM

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for iodinated nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Radiotracers: Iodine-131/125 derivatives used in SPECT imaging .

Material Science

  • Liquid Crystals: Mesogenic properties due to rigid cyclohexane-iodophenyl core .

Comparative Analysis with Structural Analogs

Electronic Effects of Halogen Substituents

Halogen (X)LogPCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Iodine3.72.10.09
Chlorine3.25.30.15
Fluorine2.812.00.22

Key Insight: Iodine enhances lipophilicity and target affinity but reduces solubility .

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